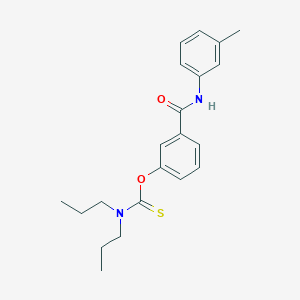
N-(2,4-dinitrophenyl)-N'-ethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of a dinitrophenyl group attached to an ethylethane-1,2-diamine backbone. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine typically involves the nitration of 2,4-dinitrophenol followed by a reaction with ethylenediamine. The nitration process introduces nitro groups into the phenol ring, and the subsequent reaction with ethylenediamine forms the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium borohydride, and various acids and bases . The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions yield a variety of substituted derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an uncoupling agent in oxidative phosphorylation, disrupting the production of ATP and leading to increased metabolic rates . This mechanism is similar to that of other dinitrophenyl compounds, which are known to affect mitochondrial function and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar chemical structure and mechanism of action.
N-(2,4-dinitrophenyl)hydrazine: Another dinitrophenyl derivative used in various chemical reactions and studies.
N-(2,6-dibenzylidenecyclohexylidene)-N’-2,4-dinitrophenylhydrazine: A Schiff base derivative with applications in coordination chemistry.
Uniqueness
N-(2,4-dinitrophenyl)-N’-ethylethane-1,2-diamine is unique due to its specific structural features and the presence of both dinitrophenyl and ethylethane-1,2-diamine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)-N-ethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14N4O4/c1-2-11-5-6-12-9-4-3-8(13(15)16)7-10(9)14(17)18/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI Key |
BQOCSKAYCFGAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11557543.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11557558.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11557563.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11557565.png)
![2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11557566.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11557567.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557576.png)
![4-nitro-N'-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B11557578.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11557584.png)
![(5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557587.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11557592.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11557593.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11557596.png)
